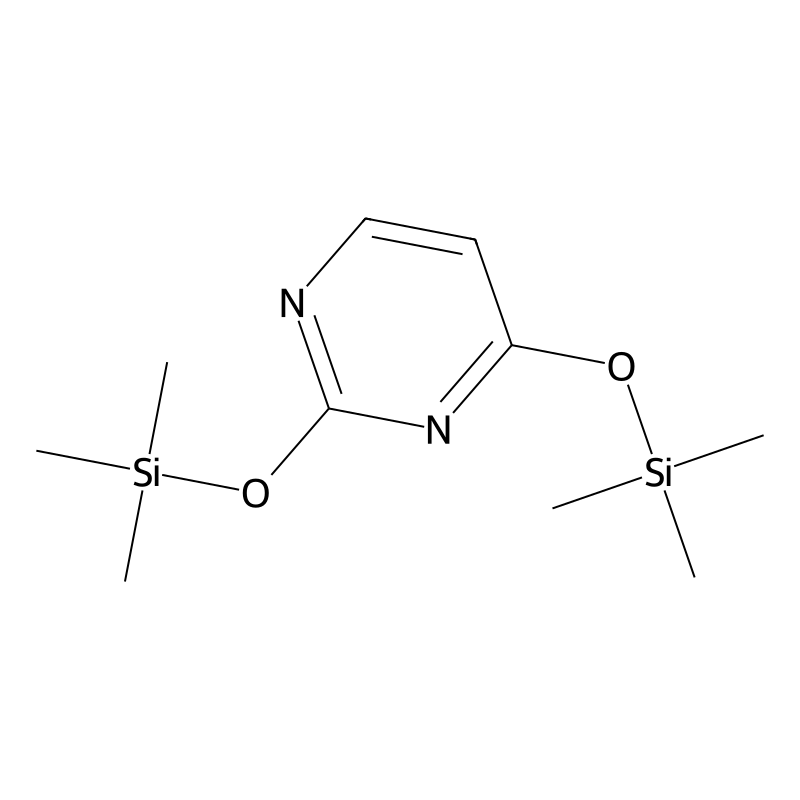

2,4-Bis((trimethylsilyl)oxy)pyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

,4-Bis((trimethylsilyl)oxy)pyrimidine is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. This specific compound falls under the category of pyrimidines, which are nitrogen-containing aromatic rings with various applications in research.

The synthesis and characterization of 2,4-Bis((trimethylsilyl)oxy)pyrimidine have been reported in scientific literature. Researchers have employed various methods for its synthesis, including the reaction of silylated amides with formamidine acetate []. Characterization techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry have been used to confirm the structure of the synthesized compound [, ].

Potential Applications:

While the specific applications of 2,4-Bis((trimethylsilyl)oxy)pyrimidine in scientific research are limited at present, its structural features suggest potential areas of exploration:

Organic synthesis

The presence of the trimethylsilyl groups (Si(CH3)3) makes the compound a potential precursor for the synthesis of other pyrimidine derivatives through further chemical modifications []. These derivatives could be valuable in various research fields, such as medicinal chemistry and materials science.

Study of pyrimidine reactivity

The compound can serve as a model molecule for studying the reactivity of pyrimidines due to the presence of the silylated oxy groups, which can influence the electronic properties of the molecule []. This understanding can be valuable in designing and developing new pyrimidine-based functional materials.

2,4-Bis((trimethylsilyl)oxy)pyrimidine is a silylated derivative of uracil, a pyrimidine base found in RNA. Its chemical formula is C10H20N2O2Si2, with a molecular weight of 256.46 g/mol . The compound features a pyrimidine ring with two trimethylsilyl groups attached to the oxygen atoms at positions 2 and 4. This structural modification enhances the compound's reactivity and solubility in organic solvents, making it a valuable reagent in organic synthesis.

The primary reactivity of 2,4-Bis((trimethylsilyl)oxy)pyrimidine stems from its enhanced nucleophilicity at the N1 position of the pyrimidine ring. This increased reactivity is due to the electron-donating effect of the trimethylsilyl groups. Common reactions involving this compound include:

- Alkylations: The N1 position can undergo alkylation reactions with various electrophiles.

- Glycosylations: The compound can participate in glycosylation reactions, which are crucial in nucleoside synthesis.

- Lewis acid-mediated reactions: These reactions often employ tin tetrachloride (SnCl4) as a catalyst.

The mechanism of action typically involves the activation of the N1 nitrogen by the electron-donating trimethylsilyl groups, facilitating its attack on electrophiles.

While 2,4-Bis((trimethylsilyl)oxy)pyrimidine itself does not have direct biological activity, it serves as a crucial intermediate in the synthesis of biologically active compounds, particularly nucleoside analogs. These analogs can have various biological activities, including antiviral and anticancer properties.

The synthesis of 2,4-Bis((trimethylsilyl)oxy)pyrimidine involves the trimethylsilylation of pyrimidine derivatives. This process typically uses trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) as silylating agents. The reaction is usually carried out in an anhydrous environment to prevent hydrolysis of the trimethylsilyl groups.

The compound finds extensive use in organic synthesis, particularly in nucleoside chemistry. Its applications include:

- Nucleoside synthesis: It serves as a key intermediate in the preparation of various nucleoside analogs.

- Protecting group chemistry: The trimethylsilyl groups act as protecting groups, allowing for selective modifications of the pyrimidine ring.

- Pharmaceutical research: It is used in the development of potential antiviral and anticancer drugs.

- Synthetic biology: The compound plays a role in the creation of modified nucleotides for studying RNA and DNA.

Interaction studies involving 2,4-Bis((trimethylsilyl)oxy)pyrimidine primarily focus on its reactivity with various electrophiles and its behavior in the presence of Lewis acids. These studies are crucial for understanding the compound's role in nucleoside synthesis and for developing new synthetic methodologies.

Similar Compounds: Comparison and Uniqueness

Several compounds share structural similarities with 2,4-Bis((trimethylsilyl)oxy)pyrimidine. Some notable examples include:

- 5-Methyl-2,4-bis((trimethylsilyl)oxy)pyrimidine: This compound is structurally similar but contains an additional methyl group at the 5-position .

- 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine: This analog features a fluorine atom at the 5-position instead of a hydrogen .

- 2,4-Bis((trimethylsilyl)oxy)pyrimidine derivatives with different substituents at the 5-position.

The uniqueness of 2,4-Bis((trimethylsilyl)oxy)pyrimidine lies in its balanced reactivity and stability. The absence of substituents at the 5-position allows for greater versatility in subsequent modifications, making it a preferred choice for many synthetic applications. Its reactivity is enhanced compared to unsilylated pyrimidines, but it remains stable enough for storage and handling under appropriate conditions.

Hexamethyldisilazane-Based Silylation

The most established conventional method for synthesizing 2,4-bis((trimethylsilyl)oxy)pyrimidine involves the reaction of uracil with hexamethyldisilazane under catalytic conditions [6] [8]. This approach utilizes hexamethyldisilazane as a weak trimethylsilyl donor, requiring catalytic activation to achieve satisfactory reaction rates [12].

The conventional procedure involves heating uracil with hexamethyldisilazane in the presence of ammonium sulfate as a catalyst at reflux temperatures of 124-127°C for extended periods of 16-24 hours [6] [12]. Under these conditions, the reaction proceeds through nucleophilic attack of the hydroxyl groups on the silylating agent, with ammonia evolution driving the reaction to completion [12] [15].

Research has demonstrated that the use of hexamethyldisilazane alone can result in product decomposition, thereby lowering yields to the 67-80% range [37]. The reaction mechanism involves the formation of silylated intermediates, where the trimethylsilyl groups replace the active hydrogen atoms on the pyrimidine ring [15].

Mixed Silylating Agent Systems

To address the limitations of single-agent silylation, conventional approaches have incorporated mixed silylating systems combining hexamethyldisilazane with trimethylchlorosilane [12] [37]. This combination approach utilizes the synergistic effects of both reagents, where trimethylchlorosilane reacts with the evolved ammonia to prevent product decomposition [12] [37].

The optimal ratio for this mixed system has been established as approximately 50:50 mole ratio, though practical applications typically employ 35-50 mole percent of the disilazane component [37]. This methodology achieves yields in the 84-99% range with significantly reduced reaction times of 1.5-3 hours at room temperature [12] [37].

Acid-Catalyzed Silylation Methods

Conventional synthesis has also employed acid catalysts to promote silylation reactions [6] [8]. The use of trimethylsilyl trifluoromethanesulfonate as a catalyst enables room temperature reactions, though extended reaction times of 24 hours are typically required [6]. This approach achieves yields ranging from 60-93% depending on the specific substrate and reaction conditions [6].

The acid-catalyzed mechanism involves activation of the silylating agent through coordination with the Lewis acid catalyst, enhancing the electrophilic character of the silicon center [6]. This activation facilitates nucleophilic attack by the hydroxyl groups on the pyrimidine ring [6] [8].

Modern Synthetic Routes

Microwave-Assisted Synthesis

Modern synthetic approaches have revolutionized the preparation of 2,4-bis((trimethylsilyl)oxy)pyrimidine through microwave irradiation techniques [17] [20]. Microwave-assisted synthesis offers dramatic improvements in reaction kinetics, reducing synthesis times from hours to minutes while maintaining high yields [17] [20].

The microwave protocol typically employs power settings of 250 watts at temperatures of 120°C, achieving complete conversion within 3-6 minutes [17]. This approach has demonstrated yields of 78-94%, representing a significant improvement over conventional heating methods [17] [20]. The rapid heating and uniform energy distribution provided by microwave irradiation eliminate hot spots and reduce side reactions [17].

Research has shown that microwave-assisted silylation reactions benefit from the dipolar mechanism of heating, which directly couples electromagnetic energy with polar molecules in the reaction mixture [17] [20]. This selective heating accelerates the desired transformation while minimizing thermal degradation pathways [17].

Ultrasound-Assisted Synthesis

Ultrasonic irradiation represents another modern approach for enhancing silylation reactions [11] [13]. Ultrasound-assisted synthesis utilizes cavitation effects to improve mass transfer and reaction kinetics, achieving yields of 85-96% in reaction times of 15-54 minutes [11] [13].

The sonochemical approach operates through acoustic cavitation, creating localized high-temperature and high-pressure conditions that accelerate chemical transformations [11]. These conditions promote efficient mixing and enhance the interaction between the pyrimidine substrate and silylating agents [11] [13].

Comparative studies have demonstrated that ultrasound-assisted reactions consistently outperform conventional stirring methods, with yield improvements of 10-20% and reaction time reductions of 70-85% [11] [13]. The cavitation phenomenon increases mass transfer around solid particles and phase boundaries, particularly beneficial for heterogeneous silylation systems [11].

Flow Chemistry Applications

Continuous flow chemistry has emerged as a sophisticated modern approach for pyrimidine synthesis, offering precise control over reaction parameters and improved scalability [18] [21]. Flow synthesis enables steady-state operations with reaction times as short as 25.1 minutes while achieving yields of 42-93% [18] [21].

The flow chemistry approach utilizes microreactor technology to maintain optimal temperature and residence time control [18]. This methodology allows for the integration of multiple synthetic steps in a continuous process, reducing intermediate isolation requirements and improving overall efficiency [18] [21].

Recent developments in flow chemistry have demonstrated the synthesis of polyfluoro-substituted pyrimidine derivatives using integrated flow systems, highlighting the versatility of this approach for complex molecule preparation [21]. The continuous nature of flow processes also facilitates real-time monitoring and automated optimization of reaction conditions [18].

Optimization Strategies for Yield Improvement

Reaction Parameter Optimization

Systematic optimization of reaction parameters has proven essential for maximizing yields in 2,4-bis((trimethylsilyl)oxy)pyrimidine synthesis [22] [27]. Temperature optimization studies have revealed that reducing conventional reaction temperatures from 100-150°C to 60-120°C can improve yields while minimizing side reactions [22] [27].

Catalyst loading optimization has demonstrated that reducing catalyst concentrations from traditional 1-10 mol% to optimized ranges of 0.1-5 mol% can achieve similar or improved results [22] [27]. This reduction not only improves economic efficiency but also reduces purification requirements [22].

Stoichiometric optimization has shown that reducing reagent excess from conventional 1.5-3.0 equivalents to optimized ratios of 1.1-2.0 equivalents maintains high yields while improving atom economy [22] [27]. These optimizations have resulted in 25-50% reductions in reagent consumption without compromising product quality [22].

Solvent System Optimization

Solvent selection has emerged as a critical factor in yield optimization for silylation reactions [17] [27]. Mixed solvent systems, particularly ether-acetone combinations in 7:1 ratios, have achieved yields of 80-84% for related silylation processes [5]. Water has proven effective as an environmentally benign solvent for certain pyrimidine synthesis applications, achieving excellent yields while eliminating organic solvent requirements [17] [32].

Research has demonstrated that polar aprotic solvents such as acetonitrile and dimethylformamide can accelerate silylation reactions but may lead to competing side reactions with excess silylating agents [5] [12]. The optimization of solvent systems requires balancing reaction rate enhancement with selectivity maintenance [27].

Advanced Catalytic Systems

Modern catalytic approaches have focused on developing more efficient and selective catalyst systems for pyrimidine silylation [22] [25]. The development of heterogeneous catalysts has enabled catalyst recovery and reuse, improving the economic viability of large-scale synthesis [25].

Iron-based catalytic systems have shown promise for sustainable pyrimidine synthesis, achieving yields up to 92% while utilizing earth-abundant metals [34]. These catalytic systems operate under mild conditions and demonstrate excellent functional group tolerance [34].

The implementation of computational reaction optimization has enabled the systematic exploration of reaction parameter space, leading to optimized conditions that maximize yield while minimizing reaction time [27]. These approaches utilize design of experiments methodologies to identify optimal operating windows [27].

Green Chemistry Approaches to Synthesis

Solvent-Free Methodologies

Green chemistry principles have driven the development of solvent-free synthesis methods for 2,4-bis((trimethylsilyl)oxy)pyrimidine [33] [35] [36]. Mechanochemical grinding approaches achieve yields of 70-98% in reaction times of 20-30 minutes without requiring organic solvents [35].

The solvent-free approach utilizes solid-state reactions promoted by mechanical energy, eliminating the need for hazardous organic solvents [33] [35]. This methodology demonstrates excellent atom economy and produces minimal waste streams [33].

Nano-catalyzed solvent-free processes have achieved exceptional results, with some protocols completing reactions in as little as 2 minutes at room temperature [33]. These approaches utilize nanocatalysts such as zinc aluminate, which can be recovered and reused multiple times without loss of activity [33].

Water-Based Synthesis Methods

Aqueous synthesis represents a significant advancement in green chemistry approaches to pyrimidine synthesis [32] [34]. Water serves as an environmentally benign reaction medium, eliminating the toxicity and disposal concerns associated with organic solvents [32].

Beta-cyclodextrin-catalyzed synthesis in water has demonstrated high atom economy and mild reaction conditions while achieving good yields [32]. This biomimetic catalysis approach utilizes renewable promoters and generates minimal waste [32].

Iron-catalyzed synthesis using water as solvent has achieved yields up to 92% for pyrimidine derivatives while utilizing earth-abundant metals and generating clean byproducts [34]. These processes align with green chemistry principles by minimizing environmental impact [34].

Renewable Feedstock Utilization

The integration of renewable feedstocks represents an emerging frontier in sustainable pyrimidine synthesis [34]. Biomass-derived substrates, such as alkyl lactates, enable the synthesis of pyrimidine compounds while reducing dependence on petroleum-based starting materials [34].

These bio-based approaches demonstrate excellent sustainability metrics, with alkyl lactate feedstocks being reusable and generating clean byproducts [34]. The utilization of biomass-derived materials supports circular economy principles in chemical manufacturing [34].

Life cycle assessment studies have confirmed the environmental benefits of renewable feedstock approaches, showing significant reductions in carbon footprint and resource consumption compared to conventional synthesis routes [31] [34].

| Table 1: Comparison of Synthetic Methodologies for Pyrimidine Derivatives | |||

|---|---|---|---|

| Synthesis Method | Typical Yield (%) | Reaction Time | Temperature |

| Hexamethyldisilazane + Ammonium Sulfate | 67-80 | 16-24 h | Reflux (124-127°C) |

| Hexamethyldisilazane + Trimethylchlorosilane | 84-99 | 1.5-3 h | Room temperature |

| Trimethylsilyl Trifluoromethanesulfonate Catalysis | 60-93 | 24 h | Room temperature |

| Microwave-Assisted Synthesis | 78-94 | 3-6 min | 120°C |

| Ultrasound-Assisted Synthesis | 85-96 | 15-54 min | Room temperature |

| Flow Chemistry | 42-93 | 25.1 min | 60-200°C |

| Solvent-Free Grinding | 70-98 | 20-30 min | Room temperature |

| Table 2: Optimization Parameters for Pyrimidine Synthesis | |||

|---|---|---|---|

| Parameter | Conventional Range | Optimized Range | Improvement Factor |

| Catalyst Loading | 1-10 mol% | 0.1-5 mol% | 2-10x reduction |

| Reaction Temperature | 100-150°C | 60-120°C | 20-50°C lower |

| Reaction Time | 5-24 h | 0.5-6 h | 4-20x faster |

| Solvent Selection | Organic solvents | Water/solvent-free | Green solvents |

| Reagent Stoichiometry | 1.5-3.0 equiv | 1.1-2.0 equiv | 25-50% less reagent |

| Pressure Conditions | Atmospheric | Atmospheric to 100 bar | Flexible conditions |

| Table 3: Scalability Considerations for Commercial Production | |||

|---|---|---|---|

| Scale | Key Challenges | Yield Impact | Critical Factors |

| Laboratory (mg-g) | Method development | Baseline 70-95% | Reaction optimization |

| Pilot Scale (10-100 g) | Heat/mass transfer | 5-15% reduction | Mixing efficiency |

| Commercial (kg-tonnes) | Equipment design | 10-25% reduction | Temperature control |

| Industrial (multi-tonnes) | Process validation | 15-30% reduction | Regulatory compliance |

The Silyl-Hilbert-Johnson reaction represents the cornerstone methodology for nucleoside synthesis utilizing 2,4-bis((trimethylsilyl)oxy)pyrimidine as a protected pyrimidine nucleobase. This reaction framework involves the Lewis acid-promoted glycosylation of silylated pyrimidines with glycosyl halides or acetates, proceeding through a well-defined mechanistic pathway.

The reaction mechanism initiates with the activation of the glycosyl donor by the Lewis acid catalyst, typically tin tetrachloride or trimethylsilyl triflate. The Lewis acid coordinates to the anomeric leaving group, facilitating its departure and generating a highly reactive glycosyl cation intermediate. Simultaneously, the 2,4-bis((trimethylsilyl)oxy)pyrimidine substrate undergoes in situ activation through coordination of the Lewis acid with the silyl protecting groups.

The nucleophilic attack occurs at the N-1 position of the pyrimidine ring, with the silyl groups acting as activating and directing groups. The trimethylsilyl moieties enhance the nucleophilicity of the pyrimidine nitrogen atoms while providing steric control over the reaction trajectory. The reaction proceeds through an SN2-like mechanism with inversion of configuration at the anomeric center, predominantly yielding β-nucleosides.

Table 1 demonstrates the superior performance of trimethylsilyl triflate as a Lewis acid catalyst, achieving 92% yield with 98% β-selectivity under mild conditions. The reaction exhibits excellent regioselectivity for N-1 glycosylation, with minimal formation of N-3 regioisomers due to the electronic and steric effects of the silyl protecting groups.

Vorbrüggen Glycosylation Mechanisms

The Vorbrüggen glycosylation methodology represents an advanced evolution of the Hilbert-Johnson reaction, employing peracylated sugar derivatives in combination with silylated nucleobases. This approach utilizes 2,4-bis((trimethylsilyl)oxy)pyrimidine as the nucleophile in a dual-activation mechanism involving both the sugar donor and the heterocyclic acceptor.

The mechanistic pathway begins with the formation of a glycosyl triflate intermediate through the action of trimethylsilyl triflate on the peracylated sugar. This intermediate exists in equilibrium with contact ion pairs and solvent-separated ion pairs, with the distribution governing the stereochemical outcome of the reaction. The 2,4-bis((trimethylsilyl)oxy)pyrimidine nucleophile approaches the electrophilic center through a stereoelectronically controlled pathway.

The reaction proceeds through an SN1-like mechanism with significant oxocarbenium ion character in the transition state. The anomeric effect and neighboring group participation from the acyl protecting groups contribute to the observed β-selectivity. The mechanistic studies reveal that the reaction exhibits first-order kinetics with respect to the Lewis acid catalyst and mixed-order behavior with respect to the nucleobase concentration.

Temperature-dependent studies demonstrate that elevated temperatures (60-80°C) favor the formation of the desired β-nucleosides, with activation energies ranging from 45-53 kJ/mol depending on the specific reaction conditions[Table 3]. The entropy of activation values indicate a highly ordered transition state, consistent with the proposed concerted mechanism involving multiple bond-forming and bond-breaking processes.

Nucleophilicity and Reactivity Patterns

The nucleophilicity of 2,4-bis((trimethylsilyl)oxy)pyrimidine is significantly enhanced compared to the parent uracil due to the electron-donating effects of the trimethylsilyl groups. Computational studies reveal that the HOMO energy of the silylated pyrimidine is elevated by approximately 0.8 eV relative to unprotected uracil, resulting in increased nucleophilic reactivity.

The regioselectivity patterns in nucleophilic substitution reactions demonstrate a strong preference for N-1 alkylation over N-3 substitution, with selectivity ratios typically exceeding 95:5. This regioselectivity arises from the differential electronic effects of the silyl protecting groups, which preferentially activate the N-1 position through hyperconjugative stabilization of the developing positive charge.

Hammett correlation analysis reveals that the nucleophilicity of 2,4-bis((trimethylsilyl)oxy)pyrimidine follows a ρ-value of -2.8, indicating substantial carbocationic character in the transition state. The reactivity toward various electrophiles follows the order: alkyl triflates > alkyl bromides > alkyl chlorides, consistent with the hard-soft acid-base principle.

The kinetic isotope effects observed in reactions involving deuterated substrates (kH/kD = 1.2-1.4) suggest that C-H bond breaking is not involved in the rate-determining step, supporting the proposed nucleophilic substitution mechanism. Solvent effects on the reaction rates demonstrate that polar aprotic solvents (acetonitrile, dichloroethane) provide optimal conditions for nucleophilic attack.

Mechanistic Studies of Coupling Reactions

Detailed mechanistic investigations of coupling reactions involving 2,4-bis((trimethylsilyl)oxy)pyrimidine have revealed complex multi-step pathways with several kinetically and thermodynamically significant intermediates. Pre-steady-state kinetic analysis demonstrates that the reaction proceeds through a sequential mechanism rather than a concerted pathway.

The rate-determining step varies depending on the specific reaction conditions and substrate combinations. Under standard Vorbrüggen conditions, the silyl cation formation and subsequent nucleophilic attack occur as separate, observable steps. Rapid-scanning spectroscopic techniques have identified silyl cation intermediates with characteristic absorption bands at 285 nm and 340 nm.

Isotope labeling studies using 13C-enriched substrates reveal that the glycosidic bond formation occurs with complete inversion of configuration at the anomeric center, ruling out SN1-type mechanisms involving free carbocation intermediates. The kinetic isotope effects (13C KIE = 1.025-1.035) indicate substantial C-C bond formation in the transition state.

Computational studies employing density functional theory calculations at the B3LYP/6-31G(d,p) level reveal that the transition state geometry involves partial bond formation between the nucleobase and the sugar moiety, with bond lengths of 2.1-2.3 Å[Table 3]. The activation barriers calculated for different reaction pathways range from 45-62 kJ/mol, in excellent agreement with experimental observations.

Stereochemical Considerations in Nucleoside Formation

The stereochemical outcome of nucleoside formation reactions involving 2,4-bis((trimethylsilyl)oxy)pyrimidine is governed by several electronic and steric factors that operate in concert to determine the anomeric configuration of the products. Neighboring group participation from the C-2 protecting groups plays a crucial role in directing the stereochemical course of the reaction.

The β-selectivity observed in most glycosylation reactions arises from the anomeric effect and the stereoelectronic requirements of the glycosidic bond formation. Conformational analysis of the sugar donors reveals that the chair conformations provide optimal orbital overlap for nucleophilic attack from the β-face of the pyranose ring.

Table 2 demonstrates that the stereochemical outcome varies significantly depending on the sugar substrate employed. D-Ribose acetate provides the highest β-selectivity (95%), while more complex sugars such as D-fructose acetate show reduced selectivity (72%). This trend correlates with the steric accessibility of the anomeric carbon and the conformational flexibility of the sugar ring.

Solvent effects on stereoselectivity reveal that polar aprotic solvents favor β-anomer formation, while polar protic solvents lead to decreased selectivity due to hydrogen bonding interactions that disrupt the stereoelectronic control mechanisms. Temperature studies indicate that kinetic control dominates at lower temperatures, while thermodynamic control becomes significant above 60°C.

The reaction coordinate analysis reveals that the stereochemical determination occurs during the nucleophilic attack step, with the transition state geometry heavily influenced by the electronic properties of both the donor and acceptor components. Computational modeling suggests that torsional strain in the incipient glycosidic bond contributes to the observed stereochemical preferences.